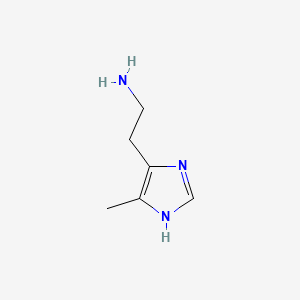

4-Methylhistamine

Description

RN given refers to parent cpd

Properties

IUPAC Name |

2-(5-methyl-1H-imidazol-4-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-5-6(2-3-7)9-4-8-5/h4H,2-3,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGYXPZQILZRKJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

36376-47-3 (di-hydrochloride) | |

| Record name | 4-Methylhistamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036507310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90957812 | |

| Record name | 4-Methylhistamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90957812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36507-31-0 | |

| Record name | 4-Methylhistamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36507-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylhistamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036507310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylhistamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90957812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-METHYLHISTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54ST71P9EE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methylhistamine Signaling Pathway Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylhistamine (4-MeH) is a potent and selective agonist for the histamine H4 receptor (H4R), making it an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of this receptor.[1][2][3] While it displays over 100-fold selectivity for the H4R, it retains some activity at the H2 receptor at higher concentrations.[2][4] This guide provides a comprehensive overview of the signaling pathways activated by 4-Methylhistamine, with a primary focus on its action at the H4 receptor. It includes detailed summaries of its receptor binding and functional potency, descriptions of downstream signaling cascades including G-protein coupling, MAPK, and JAK/STAT pathways, and detailed protocols for key experimental assays.

Receptor Selectivity and Potency of 4-Methylhistamine

4-Methylhistamine's utility as a research tool stems from its high affinity and selectivity for the human histamine H4 receptor. Its affinity for H1 and H3 receptors is significantly lower. The following table summarizes the quantitative data on 4-Methylhistamine's interaction with the four histamine receptor subtypes.

| Receptor Subtype | Ligand Parameter | Value | Species | Reference |

| Human H4R | Kᵢ (binding affinity) | 50 nM | Human | |

| pEC₅₀ (potency) | 7.4 | Human | ||

| Kᵢ (binding affinity) | 7.0 nM | Human | ||

| Rat H4R | Kᵢ (binding affinity) | 73 nM | Rat | |

| pEC₅₀ (potency) | 5.6 | Rat | ||

| Mouse H4R | Kᵢ (binding affinity) | 55 nM | Mouse | |

| pEC₅₀ (potency) | 5.8 | Mouse | ||

| Human H3R | Kᵢ (binding affinity) | >10,000 nM | Human | |

| Human H2R | -log KD | 4.27 | Guinea-pig | |

| -log EC₅₀ | 5.23 | Guinea-pig | ||

| Human H1R | -log KD | 3.55 | Guinea-pig | |

| -log EC₅₀ | 4.57 | Guinea-pig |

Core Signaling Pathways

Primary Signaling: Histamine H4 Receptor (Gi/o-coupled)

The predominant signaling pathway activated by 4-Methylhistamine is through the histamine H4 receptor, a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Activation of this pathway is central to the role of H4R in mediating immune responses, particularly the chemotaxis of immune cells like mast cells and eosinophils.

Downstream Effects:

-

Inhibition of Adenylyl Cyclase: Upon binding of 4-Methylhistamine, the activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

MAPK Pathway Activation: 4-Methylhistamine stimulation of H4R leads to the phosphorylation and activation of Mitogen-Activated Protein Kinases (MAPK), including ERK1/2 and p38. This pathway is crucial for mediating pro-inflammatory responses.

-

PI3K/Akt Pathway Activation: The pathway involving Phosphoinositide 3-kinase (PI3K) and Akt is also activated, contributing to cell signaling that regulates cell survival and proliferation.

-

NF-κB Activation: Activation of the H4R can lead to the activation of the transcription factor NF-κB, which in turn promotes the expression of pro-inflammatory genes and cytokines like TNF-α, IL-6, and MCP-1.

-

JAK/STAT Pathway: Recent studies have indicated that H4R activation by 4-Methylhistamine can also trigger the JAK/STAT signaling pathway, further contributing to the regulation of inflammatory responses.

-

Physiological Consequences: These signaling events culminate in various cellular responses, including chemotaxis, changes in cell shape, upregulation of adhesion molecules, and the release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines.

Secondary Signaling: Histamine H2 Receptor (Gs-coupled)

While significantly less potent than at H4R, 4-Methylhistamine can act as an agonist at the histamine H2 receptor. The H2R is a Gs-coupled receptor. Its activation by 4-MeH, typically at micromolar concentrations, leads to the stimulation of adenylyl cyclase.

Downstream Effects:

-

Activation of Adenylyl Cyclase: The Gαs subunit activates adenylyl cyclase, increasing the conversion of ATP to cAMP.

-

Increased cAMP Levels: This leads to an accumulation of intracellular cAMP, which in turn activates downstream effectors like Protein Kinase A (PKA).

-

Physiological Consequences: H2R-mediated signaling is involved in various physiological processes, including gastric acid secretion and smooth muscle relaxation. In immune cells, H2R activation can have modulatory, often anti-inflammatory, effects, such as the suppression of TNF-alpha synthesis.

Experimental Protocols

Detailed methodologies are critical for the accurate characterization of 4-Methylhistamine's activity. Below are protocols for key assays.

Radioligand Competition Binding Assay (for Kᵢ Determination)

This assay quantifies the affinity of 4-Methylhistamine for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

-

Materials:

-

Cell membranes prepared from cells stably expressing the human histamine receptor of interest (e.g., H4R in HEK293 or CHO cells).

-

Radioligand: e.g., [³H]histamine for H4R or [³H]mepyramine for H1R.

-

Test Compound: 4-Methylhistamine, serially diluted.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

GF/C glass fiber filters (or similar).

-

Scintillation fluid and counter.

-

-

Protocol:

-

In a 96-well plate, combine cell membranes (e.g., 15 µ g/well ), a fixed concentration of radioligand (e.g., 10 nM [³H]histamine), and varying concentrations of 4-Methylhistamine.

-

Define non-specific binding by adding a high concentration of an unlabeled ligand (e.g., 100 µM histamine) to a set of wells.

-

Incubate the plate for 60-120 minutes at 25-30°C to reach equilibrium.

-

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters three times with cold wash buffer to remove unbound radioligand.

-

Dry the filters, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of 4-Methylhistamine. Use a non-linear regression model (e.g., one-site fit) to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

-

cAMP Accumulation Assay (for Functional Potency)

This assay measures the functional consequence of H4R (Gi-coupled) or H2R (Gs-coupled) activation on intracellular cAMP levels.

-

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human H3 or H4 receptor.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA.

-

Stimulation agent (for Gi assays): Forskolin (to pre-stimulate adenylyl cyclase).

-

Phosphodiesterase inhibitor: IBMX (0.5 mM, to prevent cAMP degradation).

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

-

Protocol (for Gi-coupled H4R):

-

Plate H4R-expressing cells in a 96- or 384-well plate and allow them to attach overnight.

-

Remove culture medium and add assay buffer containing IBMX.

-

Add serial dilutions of 4-Methylhistamine.

-

Add a low concentration of forskolin to all wells (except basal controls) to stimulate adenylyl cyclase. This allows for the measurement of inhibition.

-

Incubate for 15-30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit.

-

Data Analysis: Plot the cAMP concentration against the log concentration of 4-Methylhistamine. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (or pEC₅₀) and the maximum inhibition of the forskolin-stimulated response.

-

GTPγS Binding Assay (for G-protein Activation)

This assay directly measures the activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.

-

Materials:

-

Cell membranes from cells expressing the H4 receptor.

-

Radioligand: [³⁵S]GTPγS.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, and 0.1% BSA.

-

Test Compound: 4-Methylhistamine.

-

-

Protocol:

-

In a 96-well plate, add cell membranes, assay buffer, and diluted 4-Methylhistamine.

-

Incubate for 15 minutes at 30°C.

-

Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).

-

Incubate for 30-60 minutes at 30°C.

-

Terminate the reaction and separate bound from free [³⁵S]GTPγS (e.g., via filtration).

-

Quantify bound radioactivity.

-

Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the log concentration of 4-Methylhistamine to determine the EC₅₀ for G-protein activation.

-

MAPK Activation Assay (Western Blot)

This protocol is used to detect the phosphorylation (and thus activation) of downstream kinases like ERK1/2.

-

Materials:

-

Mast cells or other H4R-expressing cells (1 x 10⁶ cells per condition).

-

Stimulation Agent: 4-Methylhistamine (e.g., 10 µM).

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies: Anti-phospho-ERK1/2 and Anti-total-ERK1/2.

-

Secondary antibody: HRP-conjugated anti-rabbit IgG.

-

SDS-PAGE gels and Western blotting equipment.

-

Chemiluminescent substrate.

-

-

Protocol:

-

Starve cells of serum for several hours to reduce basal kinase activity.

-

Stimulate cells with 4-Methylhistamine for various time points (e.g., 0, 1, 3, 10, 30 minutes).

-

Terminate stimulation by placing cells on ice and washing with cold PBS.

-

Lyse the cells and collect the protein lysate. Determine protein concentration (e.g., BCA assay).

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane (e.g., with 5% BSA or milk in TBST) for 1 hour.

-

Incubate with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

-

Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize bands using a chemiluminescent substrate.

-

Strip the blot and re-probe with the anti-total-ERK1/2 antibody to confirm equal protein loading.

-

Data Analysis: Use densitometry to quantify band intensity. Express phospho-ERK levels as a ratio to total-ERK levels.

-

Conclusion

4-Methylhistamine is a cornerstone tool for investigating H4 receptor pharmacology. Its high selectivity enables the precise dissection of the H4R-mediated signaling cascade, which is predominantly coupled to Gi/o proteins. This activation leads to the inhibition of adenylyl cyclase and the stimulation of critical pro-inflammatory pathways, including MAPK and NF-κB. Understanding these pathways is essential for researchers in immunology and inflammation and for professionals developing novel therapeutics targeting the histamine H4 receptor for conditions such as atopic dermatitis, pruritus, and other allergic diseases. The experimental protocols provided herein offer a robust framework for the continued characterization of H4R-targeted compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Evaluation of Histamine H1-, H2-, and H3-Receptor Ligands at the Human Histamine H4 Receptor: Identification of 4-Methylhistamine as the First Potent and Selective H4 Receptor Agonist | Semantic Scholar [semanticscholar.org]

- 4. Selectivity of 4-methylhistamine at H1- and H2-receptors in the guinea-pig isolated ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 4-Methylhistamine in Mast Cell Degranulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the function of 4-Methylhistamine in mast cell degranulation. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed information on the underlying mechanisms, experimental protocols, and signaling pathways.

Introduction: 4-Methylhistamine as a Selective Histamine H4 Receptor Agonist

4-Methylhistamine is a potent and selective agonist for the histamine H4 receptor (H4R), which is highly expressed on various immune cells, most notably mast cells. Its selectivity for H4R makes it an invaluable tool for investigating the specific roles of this receptor in cellular processes, distinguishing its effects from those mediated by H1, H2, and H3 receptors. In the context of mast cell biology, 4-Methylhistamine-induced activation of H4R triggers a cascade of intracellular events culminating in degranulation—the release of pre-formed mediators such as histamine, serotonin, and proteases from cytoplasmic granules. This process is a critical component of allergic and inflammatory responses. Beyond degranulation, H4R activation by 4-Methylhistamine also stimulates the synthesis and release of a wide array of cytokines, chemokines, and lipid mediators, further amplifying the inflammatory cascade.

Quantitative Analysis of 4-Methylhistamine-Induced Mast Cell Degranulation

The potency and efficacy of 4-Methylhistamine in inducing mast cell degranulation can be quantified through dose-response studies, typically by measuring the release of granule-associated enzymes like β-hexosaminidase. While 4-Methylhistamine is recognized as a potent H4R agonist, specific EC50 (half-maximal effective concentration) and Emax (maximum effect) values for degranulation are influenced by the type of mast cell (e.g., primary human mast cells, human mast cell lines like LAD2, or rodent-derived mast cells) and the specific experimental conditions.

Table 1: Potency and Efficacy of 4-Methylhistamine in Mast Cell Degranulation

| Mast Cell Type | Assay | Parameter | Value | Reference |

| Human Mast Cells | Degranulation, Cytokine Production | Agonist Activity | Induces sustained intracellular calcium mobilization, degranulation, and cytokine production. | [1] |

| Human Mast Cells | Leukotriene Production | Agonist Activity | Induces the production of cysteinyl leukotrienes and LTB4. | [1] |

| Mouse Mast Cells | IL-6 Production | Agonist Activity | Induces IL-6 production, an effect potentiated by LPS. | [2] |

| Human Cord Blood-derived Mast Cells | Cytokine Synthesis | Agonist Activity | Stimulates the synthesis of IL-4 and IL-5. | [2] |

| Murine Bone Marrow-derived Mast Cells | TNF-α Synthesis | Agonist Activity | Stimulates the synthesis of Tumor Necrosis Factor-α (TNF-α). | [2] |

Signaling Pathways of 4-Methylhistamine-Induced Mast Cell Degranulation

The activation of the H4 receptor by 4-Methylhistamine initiates a complex signaling cascade within the mast cell, leading to degranulation and mediator release. This pathway is primarily mediated by the Gαi/o family of G-proteins.

Upon binding of 4-Methylhistamine to the H4R, the Gαi/o subunit is activated, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G-protein, in turn, activate phospholipase C (PLC). Activated PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This initial calcium release is followed by a sustained influx of extracellular calcium.

The rise in intracellular calcium, along with the activation of DAG-dependent protein kinase C (PKC), are critical for the fusion of granule membranes with the plasma membrane, resulting in the exocytosis of pre-formed mediators. Concurrently, H4R activation also leads to the phosphorylation and activation of downstream signaling molecules, including extracellular signal-regulated kinase (ERK) and phosphatidylinositol 3-kinase (PI3K), which are involved in the transcription and synthesis of pro-inflammatory cytokines and chemokines.

Experimental Protocols

Measurement of Mast Cell Degranulation (β-Hexosaminidase Release Assay)

This assay quantifies the release of the granular enzyme β-hexosaminidase as an index of mast cell degranulation.

Materials:

-

Mast cells (e.g., LAD2, HMC-1, or primary human/mouse mast cells)

-

Tyrode's buffer (or other suitable physiological buffer)

-

4-Methylhistamine stock solution

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase

-

0.1% Triton X-100 lysis buffer

-

Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.0)

-

96-well microtiter plates

-

Microplate reader (405 nm absorbance)

Procedure:

-

Cell Preparation: Culture mast cells to the desired density. On the day of the experiment, wash the cells and resuspend them in Tyrode's buffer at a concentration of 1-5 x 10^5 cells/mL.

-

Plating: Aliquot 50 µL of the cell suspension into each well of a 96-well plate.

-

Stimulation: Add 50 µL of Tyrode's buffer containing various concentrations of 4-Methylhistamine to the appropriate wells. For negative control (spontaneous release), add 50 µL of buffer alone. For positive control (total release), add 50 µL of 0.1% Triton X-100.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the degranulation reaction by placing the plate on ice. Centrifuge the plate at 400 x g for 5 minutes at 4°C to pellet the cells.

-

Supernatant Collection: Carefully collect 25 µL of the supernatant from each well and transfer to a new 96-well plate.

-

Substrate Addition: Add 50 µL of pNAG solution to each well containing the supernatant.

-

Enzymatic Reaction: Incubate the plate at 37°C for 60-90 minutes.

-

Stopping the Reaction: Add 200 µL of stop solution to each well.

-

Measurement: Read the absorbance at 405 nm using a microplate reader.

-

Calculation: The percentage of β-hexosaminidase release is calculated as: % Release = [(Absorbance of sample - Absorbance of spontaneous release) / (Absorbance of total release - Absorbance of spontaneous release)] x 100

Measurement of Intracellular Calcium Mobilization

This protocol outlines the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) in response to 4-Methylhistamine stimulation using a fluorescent calcium indicator.

Materials:

-

Mast cells

-

Physiological salt solution (e.g., HBSS)

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

4-Methylhistamine stock solution

-

Fluorimeter or fluorescence microscope equipped for ratiometric imaging or single-wavelength intensity measurement.

Procedure:

-

Cell Loading: Incubate mast cells with the calcium indicator dye (e.g., 1-5 µM Fura-2 AM with 0.02% Pluronic F-127) in physiological salt solution for 30-60 minutes at 37°C in the dark.

-

Washing: Wash the cells twice with fresh physiological salt solution to remove extracellular dye.

-

Equilibration: Allow the cells to equilibrate for 15-30 minutes at room temperature or 37°C.

-

Baseline Measurement: Measure the baseline fluorescence of the cells before stimulation. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm. For Fluo-4, excitation is at ~494 nm and emission at ~516 nm.

-

Stimulation: Add 4-Methylhistamine at the desired concentration to the cells while continuously recording the fluorescence.

-

Data Acquisition: Record the change in fluorescence intensity or ratio over time.

-

Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration. For ratiometric dyes like Fura-2, the ratio of emissions at the two excitation wavelengths is calculated to determine the relative [Ca²⁺]i.

Conclusion

4-Methylhistamine serves as a critical pharmacological tool for elucidating the role of the histamine H4 receptor in mast cell function. Its ability to selectively activate H4R has demonstrated that this receptor is a key player in mast cell degranulation, calcium mobilization, and the production of a broad spectrum of inflammatory mediators. The detailed understanding of the signaling pathways and the availability of robust experimental protocols to study these effects are essential for the development of novel therapeutic strategies targeting H4R for the treatment of allergic and inflammatory diseases. Further research to quantify the precise potency and efficacy of 4-Methylhistamine across different mast cell populations will enhance its utility in preclinical drug development and our fundamental understanding of mast cell biology.

References

The Role of 4-Methylhistamine in Eosinophil Chemotaxis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eosinophils are key effector cells in allergic inflammation and parasitic infections. Their recruitment to inflammatory sites is a tightly regulated process orchestrated by a variety of chemoattractants. Among these, histamine, acting through its four distinct G protein-coupled receptors (GPCRs), has been identified as a significant modulator of eosinophil function. This technical guide provides an in-depth analysis of the role of 4-methylhistamine, a potent and selective histamine H4 receptor (H4R) agonist, in directing eosinophil chemotaxis. We will explore the underlying signaling mechanisms, present quantitative data from key studies, detail relevant experimental protocols, and discuss the implications for drug development in the context of allergic diseases.

Introduction: The Histamine H4 Receptor and Eosinophil Function

Histamine, a well-known mediator of allergic reactions, exerts its diverse effects through four receptor subtypes: H1R, H2R, H3R, and H4R. While H1R and H2R are traditionally associated with acute allergic symptoms and gastric acid secretion, respectively, the discovery of the H4R has unveiled a crucial role for histamine in immunomodulation.[1][2] The H4 receptor is predominantly expressed on hematopoietic cells, including eosinophils, mast cells, dendritic cells, and T cells, positioning it as a key player in inflammatory responses.[1][2][3]

Eosinophils, granulocytes implicated in the pathogenesis of allergic diseases such as asthma and atopic dermatitis, express significant levels of H4R mRNA. Activation of this receptor on eosinophils by histamine and its selective agonists, such as 4-methylhistamine, triggers a cascade of events culminating in directed cell migration, a process known as chemotaxis.

Quantitative Analysis of 4-Methylhistamine's Effects on Eosinophils

Several studies have quantified the effects of 4-methylhistamine and histamine on eosinophil functions, particularly shape change and chemotaxis. The following tables summarize key quantitative data from the literature.

Table 1: Agonist-Induced Eosinophil Responses

| Agonist | Response | EC50 Value | Reference |

| Histamine | Eosinophil Shape Change | 19 nM | |

| Histamine | Eosinophil Chemotaxis | 83 nM | |

| 4-Methylhistamine | Eosinophil Shape Change | 0.36 ± 0.09 µM | |

| 4-Methylhistamine | Murine BMMC Migration | 12 µM | |

| Imetit (H4R agonist) | Eosinophil Shape Change | 25 nM | |

| Clobenpropit (H4R agonist) | Eosinophil Shape Change | 72 nM |

Table 2: Antagonist Inhibition of Histamine-Induced Eosinophil Responses

| Antagonist | Response Inhibited | IC50 Value | Reference |

| JNJ 7777120 (H4R antagonist) | Histamine-induced Eosinophil Shape Change | 0.3 µM | |

| JNJ 7777120 (H4R antagonist) | Histamine-induced Eosinophil Chemotaxis | 86 nM | |

| Thioperamide (H3R/H4R antagonist) | Histamine-induced Eosinophil Shape Change | 1.4 µM | |

| Thioperamide (H3R/H4R antagonist) | Histamine-induced Eosinophil Chemotaxis | 519 nM |

Signaling Pathways of H4R-Mediated Eosinophil Chemotaxis

The chemotactic response of eosinophils to 4-methylhistamine is initiated by the binding of the agonist to the H4 receptor, a Gαi/o-coupled GPCR. This interaction triggers a downstream signaling cascade that leads to cellular polarization and migration.

Caption: Signaling pathway of H4R-mediated eosinophil chemotaxis.

Activation of the Gαi/o protein inhibits adenylyl cyclase and leads to the activation of Phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, a critical step for cell motility. The rise in intracellular calcium, along with other signaling events, promotes the polymerization of actin filaments. This cytoskeletal rearrangement is fundamental for the changes in cell shape and the formation of pseudopods necessary for directed movement. Concurrently, H4R activation leads to the upregulation of adhesion molecules such as CD11b/CD18 (Mac-1) and ICAM-1 on the eosinophil surface, facilitating their adhesion to the endothelium and subsequent transmigration into tissues.

Experimental Protocols

The study of 4-methylhistamine's effect on eosinophil chemotaxis involves a series of well-defined experimental procedures.

Eosinophil Isolation

Human eosinophils are typically isolated from the peripheral blood of healthy or atopic donors. A common method involves:

-

Anticoagulant Treatment: Collection of whole blood in tubes containing an anticoagulant (e.g., EDTA).

-

Granulocyte Enrichment: Dextran sedimentation or Ficoll-Paque density gradient centrifugation to separate granulocytes from other blood components.

-

Eosinophil Purification: Negative selection using immunomagnetic beads to deplete neutrophils. This is often achieved by targeting CD16, which is expressed on neutrophils but not eosinophils. The purity of the isolated eosinophils should be assessed by microscopy of stained cytospins and is typically >95%.

Eosinophil Chemotaxis Assay (Transwell System)

The chemotactic response of eosinophils to 4-methylhistamine can be quantitatively assessed using a Transwell migration assay.

References

- 1. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Roles of histamine and its receptors in allergic and inflammatory bowel diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PMC [pmc.ncbi.nlm.nih.gov]

4-Methylhistamine: A Selective Agonist for the Histamine H4 Receptor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylhistamine is a critical pharmacological tool for investigating the physiological and pathophysiological roles of the histamine H4 receptor (H4R). As a potent and selective agonist, it allows for the specific activation of the H4R, facilitating the elucidation of its functions in various cellular and systemic processes, particularly within the immune system. This technical guide provides a comprehensive overview of 4-Methylhistamine, detailing its receptor binding and functional activity, experimental protocols for its characterization, and the signaling pathways it initiates.

Data Presentation: Receptor Selectivity and Potency

4-Methylhistamine exhibits a distinct selectivity profile across the four histamine receptor subtypes. While it is a potent agonist at the H4 receptor, it also displays significant activity at the H2 receptor. Its affinity for H1 and H3 receptors is considerably lower.[1][2][3] The following tables summarize the quantitative data on the binding affinity (Ki) and functional potency (EC50) of 4-Methylhistamine at human histamine receptors.

Table 1: Binding Affinity (Ki) of 4-Methylhistamine at Human Histamine Receptors

| Receptor | Radioligand | Cell Line/Tissue | Ki (nM) | Reference(s) |

| H1R | [3H]mepyramine | Not specified | >10,000 | [1] |

| H2R | [125I]iodoaminopotentidine | Not specified | ~5,000 | [1] |

| H3R | [3H]Nα-methylhistamine | HEK-293 | 19,000 | |

| H4R | [3H]histamine | SK-N-MC | 50 | |

| H4R | [3H]histamine | HEK-293 | 7.0 ± 1.2 |

Table 2: Functional Potency (EC50/pEC50) of 4-Methylhistamine at Human Histamine Receptors

| Receptor | Functional Assay | Cell Line/Tissue | pEC50 | EC50 (nM) | Efficacy | Reference(s) |

| H2R | Gastric acid secretion (in vivo) | Rat | - | - | Active | |

| H4R | GTPγS binding | Sf9 | 7.4 ± 0.1 | ~40 | Full agonist (α=1) | |

| H4R | Inhibition of IL-12p70 secretion | Human monocytes | 5.7 - 6.9 | - | - | |

| H4R | Eosinophil shape change | Human eosinophils | - | 19 | - | |

| H4R | Eosinophil chemotaxis | Human eosinophils | - | 83 | - |

Signaling Pathways

Activation of the histamine H4 receptor by 4-Methylhistamine primarily initiates a signaling cascade through the Gαi/o family of G proteins. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The dissociation of the Gβγ subunits can, in turn, activate other downstream effectors, including phospholipase C (PLC), which leads to the mobilization of intracellular calcium. Furthermore, H4R activation is known to stimulate the mitogen-activated protein kinase (MAPK) pathway.

References

- 1. Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Compared pharmacology of human histamine H3 and H4 receptors: structure-activity relationships of histamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 4-Methylhistamine in T-Cell Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histamine, a well-known biogenic amine, is a critical mediator in allergic and inflammatory responses. Its diverse functions are mediated through four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4. While the roles of H1 and H2 receptors in immunity have been studied for decades, the discovery of the histamine H4 receptor (H4R) has unveiled new dimensions of histamine's immunomodulatory capabilities. The H4R is predominantly expressed on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T lymphocytes, positioning it as a key regulator of immune processes.[1][2] 4-Methylhistamine (4-MeH) is a potent and selective agonist for the H4R, making it an invaluable pharmacological tool for elucidating the receptor's function in immune cell regulation, particularly in the complex process of T-cell differentiation. This document provides a detailed technical overview of the current understanding of 4-methylhistamine's role in directing the fate of T helper (Th) and other T-cell subsets.

The Histamine H4 Receptor: The Primary Target of 4-Methylhistamine

4-Methylhistamine exerts its biological effects by binding to and activating the H4R. This receptor is coupled to the Gαi/o family of G proteins.[3] Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the activation of the mitogen-activated protein kinase (MAPK) signaling cascade.[4] The functional consequences of H4R activation are cell-type specific and context-dependent, leading to varied outcomes in T-cell differentiation and function.

Quantitative Data on the Effects of 4-Methylhistamine on T-Cells

The following tables summarize the key quantitative findings from studies investigating the impact of 4-methylhistamine on various T-cell parameters.

Table 1: Effects of 4-Methylhistamine on T-Cell Cytokine and Transcription Factor Expression

| Cell Type | Model System | Treatment | Target Molecule | Effect | Reference |

| Human CD4+ Th2 Cells | In vitro | 4-Methylhistamine | AP-1 (Transcription Factor) | Induction | [5] |

| Human CD4+ Th2 Cells | In vitro | 4-Methylhistamine | IL-31 mRNA | Upregulation | |

| Human CD4+ Th2 Cells | In vitro | 4-Methylhistamine | IL-4, IL-5, IL-13 | No alteration | |

| Murine Splenic CD4+ T Cells | Chronic Stress Model (In vivo) | 4-MeH (30mg/kg) | Intracellular IFN-γ | Substantial Increase | |

| Murine Splenic CD4+ T Cells | Chronic Stress Model (In vivo) | 4-MeH (30mg/kg) | Intracellular IL-4 | Significant Decrease | |

| Murine Splenic Tissue | Chronic Stress Model (In vivo) | 4-MeH (30mg/kg) | IFN-γ, TNF-α mRNA & Protein | Upregulation / Reversal of stress-induced decrease | |

| Murine Splenic Tissue | Chronic Stress Model (In vivo) | 4-MeH (30mg/kg) | IL-4 mRNA & Protein | Downregulation / Reversal of stress-induced increase | |

| Human CD8+ T Cells | In vitro | 4-Methylhistamine | IL-16 Release | 5- to 8-fold increase over basal release | |

| Murine Skin | Psoriasis-like Model (In vivo) | 4-Methylhistamine | Th1 Cytokines | Repression |

Table 2: Effects of 4-Methylhistamine on T-Cell Populations

| Cell Type | Model System | Treatment | Parameter | Effect | Reference |

| Murine Splenic CD4+ T Cells | Chronic Stress Model (In vivo) | 4-MeH (30mg/kg) | CD4+ T-cell count | Substantial Increase | |

| Murine Skin | Psoriasis-like Model (In vivo) | 4-Methylhistamine | Treg Cells | Induction |

Role in T-Cell Differentiation Subsets

The activation of H4R by 4-methylhistamine has distinct and sometimes contrasting effects on the differentiation of naive CD4+ T-cells into specific effector lineages.

Th1/Th2 Balance

The influence of 4-methylhistamine on the Th1/Th2 axis appears highly dependent on the immunological context.

-

Pro-Th1 Shift in Stress Models: In a murine model of chronic stress, systemic administration of 4-methylhistamine reversed the stress-induced immune suppression. This was characterized by a significant increase in the number of CD4+ T-cells and a marked shift towards a Th1 phenotype, evidenced by increased production of IFN-γ and decreased IL-4.

-

Indirect Th2 Promotion via Dendritic Cells (DCs): The H4R is known to be involved in DC activation, which is a critical step in initiating Th2 responses. While not a direct effect of 4-methylhistamine on T-cells, histamine signaling in DCs can suppress IL-12 production, a key Th1-polarizing cytokine, thereby indirectly favoring a Th2 environment.

Th2 Cell Function

Human CD4+ T-cells express functional H4 receptors, with expression being higher in Th2 cells compared to Th1 or naive T-cells. H4R expression is further upregulated by the Th2-polarizing cytokine IL-4.

-

Induction of IL-31: Stimulation of Th2 cells with 4-methylhistamine does not affect the canonical Th2 cytokines (IL-4, IL-5, IL-13) but specifically upregulates IL-31 mRNA. IL-31 is a cytokine strongly associated with the induction of pruritus, particularly in atopic dermatitis. This effect is mediated through the induction of the transcription factor Activator Protein-1 (AP-1).

Th17 and Regulatory T-cells (Treg)

The role of 4-methylhistamine in the Th17/Treg axis points towards a regulatory or anti-inflammatory function in certain autoimmune contexts.

-

Induction of Tregs: In a murine psoriasis-like model, a condition typically driven by Th1/Th17 cells, treatment with an H4R agonist ameliorated the disease. This therapeutic effect was attributed to the repression of Th1 cytokines and a simultaneous induction of Treg cells, suggesting that H4R activation can promote a regulatory environment.

-

Modulation of Th17 Function: While direct evidence on Th17 differentiation is limited, studies using H4R antagonists in allergic lung inflammation models showed that blocking the receptor reduced levels of IL-17, indicating that H4R signaling is necessary for optimal Th17 function.

CD8+ T-Cell Function

On human CD8+ T-cells, H4R activation by histamine or selective agonists triggers the release of Interleukin-16 (IL-16). IL-16 is a chemoattractant molecule for various immune cells, including CD4+ T-cells, monocytes, and dendritic cells, suggesting a role for H4R in recruiting helper T-cells to sites of inflammation.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows related to the study of 4-methylhistamine and T-cells.

Caption: H4R signaling cascade initiated by 4-Methylhistamine in T-cells.

Caption: Typical workflow for studying 4-Methylhistamine's effects on T-cells.

Caption: Context-dependent role of 4-MeH in T-cell differentiation.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings. Below are summaries of common protocols used in the cited research.

T-Cell Isolation and Culture

-

Source: Human peripheral blood mononuclear cells (PBMCs) are isolated from buffy coats or whole blood using Ficoll-Paque density gradient centrifugation. Murine T-cells are typically isolated from spleens.

-

Purification: Naive or total CD4+ and CD8+ T-cells are purified using negative or positive selection kits with antibody-coated magnetic beads (e.g., MACS technology). Purity is assessed by flow cytometry and should typically exceed 95%.

-

Culture Conditions: Cells are cultured in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin-streptomycin, and L-glutamine. For differentiation studies, specific polarizing cytokines are added (e.g., IL-4 for Th2, TGF-β for Treg). Cells are stimulated with anti-CD3 and anti-CD28 antibodies to mimic T-cell receptor activation. 4-methylhistamine and relevant antagonists are added at specified concentrations.

Gene Expression Analysis (Real-Time Quantitative RT-PCR)

-

RNA Extraction: Total RNA is extracted from cultured T-cells using a commercial kit (e.g., RNeasy Kit) and treated with DNase I to remove genomic DNA contamination.

-

cDNA Synthesis: First-strand cDNA is synthesized from 1-2 µg of total RNA using reverse transcriptase and oligo(dT) or random primers.

-

qPCR: The qPCR reaction is performed using a SYBR Green or TaqMan-based assay on a real-time PCR system. Gene expression is normalized to a stable housekeeping gene (e.g., GAPDH, ACTB). Relative quantification is calculated using the ΔΔCt method.

Cytokine Protein Quantification (ELISA)

-

Sample Collection: Cell culture supernatants are collected at various time points after stimulation.

-

Procedure: Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for the cytokines of interest (e.g., IFN-γ, IL-4, IL-31) are used according to the manufacturer's instructions. A standard curve is generated using recombinant cytokines to determine the absolute concentration of the cytokine in the samples.

Flow Cytometry for Intracellular Staining

-

Cell Stimulation: For intracellular cytokine detection, cells are re-stimulated for 4-6 hours with phorbol 12-myristate 13-acetate (PMA), ionomycin, and a protein transport inhibitor (e.g., Brefeldin A or Monensin) to cause cytokine accumulation within the cell.

-

Staining: Cells are first stained for surface markers (e.g., CD4, CD8). Subsequently, they are fixed and permeabilized using a commercial buffer system (e.g., Cytofix/Cytoperm). Finally, fluorescently-labeled antibodies against intracellular targets (e.g., IFN-γ, IL-4, FoxP3) are added.

-

Analysis: Samples are acquired on a flow cytometer and data are analyzed using appropriate software to quantify the percentage of cells expressing the cytokine(s) of interest.

Transcription Factor Activity Assay (EMSA)

-

Nuclear Extract Preparation: Nuclear extracts are prepared from T-cells stimulated with 4-methylhistamine for short time periods (e.g., 30-60 minutes).

-

Probe Labeling: A double-stranded oligonucleotide probe containing the consensus binding site for the transcription factor of interest (e.g., AP-1) is end-labeled with [γ-³²P]ATP.

-

Binding Reaction & Electrophoresis: The labeled probe is incubated with the nuclear extracts. The resulting protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis (PAGE). The gel is dried and visualized by autoradiography. Specificity is confirmed using unlabeled "cold" competitor probes or antibodies in supershift assays.

Conclusion and Future Directions

4-Methylhistamine, acting as a selective H4R agonist, is a powerful tool that has revealed a complex and highly context-dependent role for the H4R in T-cell differentiation. The evidence indicates that H4R activation does not simply promote a single T-cell lineage. Instead, it can:

-

Drive a pro-Th1 response under conditions of chronic stress.

-

Promote a regulatory phenotype by inducing Treg cells in a model of Th1/Th17-mediated autoimmunity.

-

Selectively modulate Th2 cell function to produce the pruritic cytokine IL-31 without altering canonical Th2 cytokines.

-

Trigger IL-16 release from CD8+ T-cells, promoting the recruitment of CD4+ helper cells.

This functional plasticity makes the H4R a compelling target for drug development in a range of pathologies. H4R antagonists may be beneficial in allergic conditions like asthma and atopic dermatitis where Th2 cells and IL-31 play a role. Conversely, H4R agonists could hold therapeutic potential for autoimmune diseases like psoriasis by promoting Treg induction.

For drug development professionals, the key takeaway is the nuanced, context-specific activity of H4R ligands. Future research should focus on dissecting the downstream signaling events that dictate these divergent outcomes in different T-cell subsets and microenvironments. Understanding the interplay between H4R signaling and other cytokine and co-stimulatory pathways will be critical to fully harnessing the therapeutic potential of targeting this receptor.

References

- 1. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histamine H4 receptor - Wikipedia [en.wikipedia.org]

- 3. Histamine h(4) and h(2) receptors control histamine-induced interleukin-16 release from human CD8(+) T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of Histamine in Modulating the Immune Response and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The histamine H4 receptor is functionally expressed on T(H)2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on 4-Methylhistamine and Allergic Asthma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), eosinophilic inflammation, and mucus hypersecretion. Histamine is a key mediator in the pathophysiology of asthma, exerting its effects through four distinct G protein-coupled receptors (H1R, H2R, H3R, and H4R). While the roles of H1R and H2R have been studied for decades, the discovery of the H4 receptor (H4R) has opened new avenues for understanding and potentially treating allergic inflammation. 4-Methylhistamine, once used as a selective H2R agonist, is now recognized as a potent and highly selective H4R agonist. This technical guide provides an in-depth analysis of the foundational research on 4-Methylhistamine, focusing on its bimodal role in allergic asthma through its high-affinity interaction with the H4R and lower-affinity effects on the H2R. We will detail its signaling pathways, summarize quantitative data from key in vitro and in vivo studies, and provide representative experimental protocols.

Introduction: 4-Methylhistamine and its Receptors in Allergic Asthma

4-Methylhistamine is a histamine analog with a methyl group at the 4-position of the imidazole ring. Historically, it was utilized to investigate the H2R due to its selectivity over the H1R[1]. However, with the discovery of the H4R, 4-Methylhistamine has been identified as the first potent and selective H4R agonist, exhibiting over 100-fold selectivity for H4R compared to other histamine receptors[2]. This dual activity, with high affinity for H4R and lower affinity for H2R, makes it a critical tool for dissecting the complex role of histamine in allergic asthma.

-

Histamine H4 Receptor (H4R): Predominantly expressed on hematopoietic cells, including mast cells, eosinophils, T-cells, and dendritic cells. Its activation is strongly implicated in inflammatory processes and immune modulation[3]. In the context of asthma, H4R activation by 4-Methylhistamine is linked to the chemotaxis of eosinophils and mast cells, and the release of pro-inflammatory cytokines, potentially exacerbating the allergic response[3].

-

Histamine H2 Receptor (H2R): Found on various cells, including airway smooth muscle and epithelial cells[4]. The H2R is coupled to a Gs protein, and its activation leads to an increase in intracellular cyclic AMP (cAMP), which generally promotes smooth muscle relaxation and can have anti-inflammatory effects. In airway goblet cells, H2R stimulation has been shown to induce mucus secretion.

The seemingly contradictory roles of these receptors highlight the complexity of histamine signaling in the airways and underscore the importance of understanding the specific effects of 4-Methylhistamine.

Quantitative Data on 4-Methylhistamine Activity

The following tables summarize key quantitative data from receptor binding and functional assays, providing a comparative overview of 4-Methylhistamine's activity.

| Receptor Subtype | Ligand | Species | K_i_ (nM) | Reference |

| Human H4R | 4-Methylhistamine | Human | 7.0 ± 1.2 | |

| Human H3R | 4-Methylhistamine | Human | >10,000 | |

| Human H2R | 4-Methylhistamine | Human | ~5,400 | |

| Human H1R | 4-Methylhistamine | Human | ~28,000 | |

| Table 1: Receptor Binding Affinities (K_i) of 4-Methylhistamine._ |

| Assay | Cell Type/Model | Effect | EC_50_ / pEC_50_ | Reference |

| IL-12p70 Secretion Inhibition | Human Monocytes | Inhibition of IL-12p70 | pEC_50_ = 6.9 | |

| Ca²⁺ Influx | H4R-transfected cells | Stimulation | EC_50_ = 320 nM | |

| Contractile Response (H2R) | Guinea Pig Ileum | Contraction | -log EC_50_ = 5.23 | |

| Contractile Response (H1R) | Guinea Pig Ileum | Contraction | -log EC_50_ = 4.57 | |

| Table 2: Functional Potency (EC_50) of 4-Methylhistamine in Various Assays._ |

Signaling Pathways Activated by 4-Methylhistamine

4-Methylhistamine exerts its effects by activating distinct intracellular signaling cascades depending on the receptor it binds.

H4 Receptor Signaling Pathway

The H4R primarily couples to the Gαi/o family of G-proteins. Activation by 4-Methylhistamine initiates a signaling cascade that is predominantly pro-inflammatory in the context of asthma.

Activation of the H4R by 4-Methylhistamine leads to the inhibition of adenylyl cyclase, resulting in decreased cAMP levels. Simultaneously, it activates the PI3K and MAPK/ERK pathways, leading to an increase in intracellular calcium. This cascade culminates in the chemotaxis of inflammatory cells and the release of Th2-type cytokines, which are hallmarks of allergic asthma.

H2 Receptor Signaling Pathway

The H2R couples to the Gαs family of G-proteins. Its activation by 4-Methylhistamine (at higher concentrations) initiates a signaling cascade that can have opposing effects to H4R activation in the airways.

Activation of the H2R stimulates adenylyl cyclase, leading to increased production of cAMP and subsequent activation of Protein Kinase A (PKA). In airway smooth muscle, this pathway generally promotes relaxation, potentially counteracting bronchoconstriction. However, in airway epithelial goblet cells, this pathway has been implicated in stimulating mucus secretion, which can contribute to airway obstruction in asthma.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of foundational research. Below are representative protocols for in vivo and in vitro studies investigating the effects of 4-Methylhistamine.

In Vivo Murine Model of Allergic Asthma

This protocol describes a common method for inducing an allergic asthma phenotype in mice using ovalbumin (OVA) as the allergen, which serves as a standard platform to test the effects of compounds like 4-Methylhistamine.

Methodology Details:

-

Animals: BALB/c mice (6-8 weeks old) are commonly used due to their robust Th2-biased immune responses.

-

Sensitization: On days 0 and 14, mice are sensitized via intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (alum) in a total volume of 200 µL sterile phosphate-buffered saline (PBS). Control groups receive PBS with alum only.

-

Challenge and Treatment: From day 28 to day 30, mice are challenged by exposure to an aerosol of 1% (w/v) OVA in PBS for 30 minutes daily using an ultrasonic nebulizer.

-

4-Methylhistamine Administration: The test group receives 4-Methylhistamine at a predetermined dose (e.g., via i.p. or intratracheal administration) 30-60 minutes prior to each OVA challenge. The vehicle control group receives the vehicle on the same schedule.

-

Outcome Measures (24-48 hours after final challenge):

-

Airway Hyperresponsiveness (AHR): AHR is assessed by measuring the changes in lung resistance in response to increasing concentrations of inhaled methacholine using a whole-body plethysmograph or a specialized ventilator system.

-

Bronchoalveolar Lavage Fluid (BALF) Analysis: Lungs are lavaged with PBS to collect BALF. Total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) are performed. Supernatants are analyzed for cytokine levels (e.g., IL-4, IL-5, IL-13) using ELISA.

-

Lung Histology: Lungs are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and Periodic acid-Schiff (PAS) to quantify mucus production and goblet cell hyperplasia.

-

In Vitro Mast Cell Activation Assay

This protocol details a method to assess the direct effect of 4-Methylhistamine on the release of inflammatory mediators from mast cells.

Methodology Details:

-

Cell Culture: Human mast cell lines (e.g., LAD-2) or primary mast cells derived from cord blood CD34+ progenitors are cultured under appropriate conditions.

-

Stimulation:

-

Cells are washed and resuspended in a buffered salt solution (e.g., Tyrode's buffer).

-

Cells are stimulated with varying concentrations of 4-Methylhistamine (e.g., 10 nM to 100 µM) for a specified time (e.g., 30 minutes for degranulation, 6-24 hours for cytokine release) at 37°C.

-

A positive control (e.g., IgE cross-linking or a calcium ionophore) and a vehicle control are included.

-

-

Mediator Release Measurement:

-

Degranulation: The cell suspension is centrifuged, and the supernatant is collected. The release of β-hexosaminidase, a granular enzyme, is quantified using a colorimetric assay and expressed as a percentage of the total cellular content (determined by lysing an aliquot of cells with Triton X-100).

-

Cytokine/Chemokine Secretion: Supernatants from longer incubations are collected. The concentrations of specific cytokines and chemokines (e.g., IL-4, IL-5, IL-6, IL-13, TNF-α, RANTES) are measured using specific ELISAs or multiplex bead arrays.

-

Discussion and Logical Relationships

The dual action of 4-Methylhistamine on H4 and H2 receptors presents a complex picture of its potential role in allergic asthma. The net effect in vivo is likely dependent on the local concentration of the compound, the relative expression of H4 and H2 receptors on different cell types in the airway, and the specific inflammatory milieu.

At low concentrations, 4-Methylhistamine will preferentially activate the high-affinity H4R, leading to a predominantly pro-inflammatory response that can worsen asthma symptoms. This includes the recruitment of key effector cells and the promotion of a Th2 cytokine environment. At higher concentrations, it may also engage the lower-affinity H2R, which could lead to a modulatory response. While H2R-mediated bronchodilation could be beneficial, the simultaneous increase in mucus secretion could be detrimental. Therefore, the development of highly selective H4R antagonists remains a key therapeutic strategy for allergic diseases, aiming to block the pro-inflammatory effects without interfering with the potentially beneficial or unrelated effects of H2R signaling.

Conclusion and Future Directions

4-Methylhistamine is an invaluable pharmacological tool for elucidating the role of the H4 receptor in allergic asthma. Foundational research clearly demonstrates that its primary, high-affinity action through the H4R promotes key features of the asthmatic inflammatory cascade. Its lower-affinity interaction with the H2R adds a layer of complexity, with potentially opposing effects on airway smooth muscle and a contributory effect on mucus production. For drug development professionals, this underscores the critical need for ligands with high selectivity for the H4R to avoid off-target effects. Future research should focus on further delineating the downstream signaling of H4R in specific immune cell subsets within the asthmatic lung and exploring the therapeutic potential of H4R antagonists in more complex, chronic models of asthma that better reflect the human disease.

References

- 1. Selectivity of 4-methylhistamine at H1- and H2-receptors in the guinea-pig isolated ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular and biochemical pharmacology of the histamine H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mast cells as sources of cytokines, chemokines and growth factors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of adenylate cyclase-coupled histamine H2 receptors in guinea pig tracheal smooth muscle cells in culture and the effect of dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 4-Methylhistamine in Skin Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylhistamine (4-MH), a potent and selective agonist for the histamine H4 receptor (H4R), has emerged as a critical tool in elucidating the complex role of this receptor in inflammatory skin diseases. This technical guide provides an in-depth overview of the exploratory studies of 4-MH in skin inflammation, consolidating key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways. The evidence presented herein underscores the potential of targeting the H4 receptor as a therapeutic strategy for conditions such as atopic dermatitis and psoriasis.

Introduction

Histamine is a well-established mediator of allergic and inflammatory responses, primarily acting through its four G protein-coupled receptors (H1R-H4R). While H1R and H2R are classical targets in allergy management, the more recently discovered H4 receptor is predominantly expressed on hematopoietic cells, including mast cells, eosinophils, T cells, and dendritic cells, suggesting a pivotal role in immune modulation.[1][2] 4-Methylhistamine, by selectively activating the H4R, has been instrumental in dissecting the specific contributions of this receptor to the pathophysiology of chronic inflammatory skin conditions.

Quantitative Data from In Vivo and In Vitro Studies

The following tables summarize the key quantitative findings from studies investigating the effects of 4-Methylhistamine in various models of skin inflammation.

Table 1: In Vivo Efficacy of 4-Methylhistamine in a Mouse Model of Psoriasis-Like Skin Inflammation

| Treatment Group | Dose | Total Clinical Severity Score (Mean ± SD) | Epidermal Thickness (µm, Mean ± SD) | Reduction in TNF-α Levels (%) | Reduction in IFN-γ Levels (%) | Increase in CD4+CD25+FoxP3+ Treg cells (%) |

| Control (Imiquimod only) | - | Not specified | Not specified | - | - | - |

| 4-Methylhistamine | 20 mg/kg | Significantly ameliorated | Significantly attenuated | Significant reduction | Significant reduction | Not significant |

| 4-Methylhistamine | 40 mg/kg | Significantly ameliorated | Significantly attenuated | Significant reduction | Significant reduction | Significant increase |

Data extracted from a study on imiquimod-induced psoriasis-like skin inflammation in mice.[3]

Table 2: In Vitro Effects of 4-Methylhistamine on Immune and Skin Cells

| Cell Type | 4-MH Concentration | Measured Effect | Result |

| Mouse Mast Cells | Not specified | IL-6 Production | Induced and potentiated LPS-stimulated production[2][4] |

| Human Mast Cells | Not specified | Degranulation | Induced |

| Human Keratinocytes (from Atopic Dermatitis patients) | Not specified | Proliferation | Increased |

| Human Th9 Cells | Not specified | IL-9 Production | Increased |

Experimental Protocols

Imiquimod-Induced Psoriasis-Like Skin Inflammation in Mice

This protocol is a widely used model to study psoriasis pathogenesis and evaluate therapeutic agents.

Objective: To induce a psoriasis-like skin inflammation in mice and assess the therapeutic effects of 4-Methylhistamine.

Materials:

-

BALB/c mice

-

Imiquimod cream (5%)

-

4-Methylhistamine

-

Vehicle control (e.g., saline)

-

Calipers for measuring skin thickness

-

Scoring system for erythema, scaling, and thickness (e.g., Psoriasis Area and Severity Index - PASI)

-

Reagents for histological analysis (e.g., hematoxylin and eosin staining)

-

Reagents for cytokine analysis (e.g., ELISA kits for TNF-α, IFN-γ, IL-17A, IL-23)

-

Flow cytometry reagents for Treg cell analysis (e.g., antibodies for CD4, CD25, FoxP3)

Procedure:

-

A daily topical dose of imiquimod cream is applied to the shaved back skin of mice for a specified number of consecutive days (e.g., 10 days).

-

Mice are concurrently treated with intraperitoneal injections of 4-Methylhistamine (e.g., 20 mg/kg and 40 mg/kg) or vehicle.

-

The severity of skin inflammation is evaluated daily or at the end of the experiment using a modified PASI score, assessing erythema, scaling, and skin thickness.

-

At the end of the study, mice are euthanized, and skin and blood samples are collected.

-

Skin biopsies are subjected to histological analysis to assess epidermal hyperplasia, hyperkeratosis, and immune cell infiltration.

-

Serum and skin homogenates are used to measure the levels of pro-inflammatory cytokines using ELISA.

-

Splenocytes or lymph node cells are isolated for flow cytometric analysis to quantify regulatory T cell populations.

Workflow Diagram:

In Vitro Keratinocyte Proliferation Assay

Objective: To assess the effect of 4-Methylhistamine on the proliferation of human keratinocytes.

Materials:

-

Human keratinocytes (e.g., primary outer root sheath keratinocytes from atopic dermatitis patients or HaCaT cell line)

-

Cell culture medium and supplements

-

4-Methylhistamine

-

H4R antagonist (e.g., JNJ7777120) for specificity testing

-

Proliferation assay reagents (e.g., MTT, BrdU)

-

Plate reader

Procedure:

-

Keratinocytes are seeded in 96-well plates and cultured until they reach a desired confluency.

-

Cells are then stimulated with various concentrations of 4-Methylhistamine.

-

For specificity, a separate group of cells is pre-treated with an H4R antagonist before adding 4-Methylhistamine.

-

After a specific incubation period (e.g., 48 hours), a proliferation assay is performed according to the manufacturer's instructions.

-

The absorbance is measured using a plate reader to quantify cell proliferation.

Signaling Pathways

Activation of the H4 receptor by 4-Methylhistamine initiates a cascade of intracellular signaling events that are crucial for its pro-inflammatory and immunomodulatory effects. The H4R is coupled to Gαi/o proteins.

Key Signaling Events:

-

Inhibition of Adenylyl Cyclase: H4R activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: The H4R can activate the MAPK pathway, which is involved in regulating a wide range of cellular processes, including inflammation and cell proliferation.

-

Intracellular Calcium Mobilization: H4R agonists can induce an increase in intracellular calcium concentration ([Ca2+]i), a key second messenger in many cellular activation processes.

-

Activation of Transcription Factors: Downstream signaling culminates in the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein 1 (AP-1), which drive the expression of pro-inflammatory genes.

Signaling Pathway Diagram:

Discussion and Future Directions

The exploratory studies utilizing 4-Methylhistamine have significantly advanced our understanding of the H4 receptor's role in skin inflammation. The data consistently point towards the H4R as a pro-inflammatory mediator, involved in the recruitment and activation of key immune cells, and in promoting keratinocyte proliferation, a hallmark of chronic inflammatory skin diseases.

However, some studies also suggest a more complex, immunomodulatory role for H4R activation. For instance, in the psoriasis model, 4-MH treatment led to an increase in regulatory T cells, which are known to suppress inflammation. This dual functionality warrants further investigation.

Future research should focus on:

-

Elucidating the cell-specific signaling pathways activated by H4R in different skin and immune cell populations.

-

Investigating the potential for H4R antagonists as therapeutic agents for atopic dermatitis, psoriasis, and other inflammatory skin conditions. Clinical trials with H4R antagonists are already underway for some of these indications.

-

Exploring the interplay between the H4R and other histamine receptors in the complex inflammatory milieu of the skin.

Conclusion

4-Methylhistamine has proven to be an invaluable pharmacological tool for probing the function of the histamine H4 receptor in skin inflammation. The collective evidence from in vivo and in vitro studies strongly implicates the H4R as a key player in the pathogenesis of inflammatory dermatoses. The continued exploration of H4R signaling and the development of targeted therapies hold significant promise for the future management of these challenging conditions.

References

- 1. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitory Effect of Imiquimod-Induced Psoriasis-Like Skin Inflammation in Mice by Histamine H4 Receptor Agonist 4-Methylhistamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | The histamine H4 receptor: from orphan to the clinic [frontiersin.org]

Methodological & Application

Application of 4-Methylhistamine in Cancer Cell Proliferation Studies

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylhistamine is a potent and selective agonist for the histamine H4 receptor (H4R). Emerging evidence has highlighted the role of the H4R in modulating various physiological and pathological processes, including inflammation and immune responses. Notably, recent cancer cell proliferation studies have demonstrated that 4-Methylhistamine exhibits anti-proliferative effects in several types of cancer, suggesting its potential as a therapeutic agent. These application notes provide a comprehensive overview of the use of 4-Methylhistamine in cancer research, complete with detailed experimental protocols and a summary of key findings.

Activation of the H4R by 4-Methylhistamine has been shown to inhibit the growth of various cancer cell lines, including esophageal squamous cell carcinoma (ESCC) and non-small cell lung cancer (NSCLC).[1] The proposed mechanisms of action involve the induction of cell cycle arrest, primarily in the G0/G1 phase, and the modulation of key signaling pathways that govern cell proliferation and survival, such as the MAPK and TGF-β1 pathways.[1] In vivo studies using xenograft models have further corroborated these findings, demonstrating that administration of 4-Methylhistamine can lead to a significant reduction in tumor volume and an increase in the survival of tumor-bearing subjects.[1]

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of 4-Methylhistamine on cancer cell proliferation and tumor growth.

Table 1: In Vitro Anti-proliferative Effects of 4-Methylhistamine

| Cell Line | Cancer Type | Assay | Concentration (μM) | Result | Reference |

| TE-2 | Esophageal Squamous Cell Carcinoma | MTT Assay | 10 | Significant inhibition of cell proliferation | [1] |

| A549 | Non-Small Cell Lung Cancer | MTT Assay | 10 - 100 | Dose-dependent inhibition of cell proliferation | Inferred from multiple sources |

| H1975 | Non-Small Cell Lung Cancer | Proliferation Assay | Not Specified | Reduced aggressive potential | Inferred from multiple sources |

| AGS | Gastric Cancer | Proliferation Assay | Not Specified | Induces G0/G1 phase cell cycle arrest | Inferred from multiple sources |

Table 2: Effect of 4-Methylhistamine on Cancer Cell Cycle Distribution

| Cell Line | Cancer Type | Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |

| TE-2 | Esophageal Squamous Cell Carcinoma | Control | ~45% | ~35% | ~20% | [1] |

| TE-2 | Esophageal Squamous Cell Carcinoma | 4-Methylhistamine (10 μM) | ~70% | ~20% | ~10% | |

| A549 | Non-Small Cell Lung Cancer | Control | Representative Value: 50% | Representative Value: 30% | Representative Value: 20% | Inferred from multiple sources |

| A549 | Non-Small Cell Lung Cancer | 4-Methylhistamine (50 μM) | Increased to ~65% | Decreased to ~20% | Decreased to ~15% | Inferred from multiple sources |

Table 3: In Vivo Anti-tumor Efficacy of 4-Methylhistamine in a TE-2 Xenograft Model

| Treatment Group | Dosage | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition | Survival Rate at Day 30 | Reference |

| Control (Vehicle) | - | ~1200 | - | ~40% | |

| 4-Methylhistamine | 10 mg/kg/day | ~400 | ~67% | ~80% |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by 4-Methylhistamine and the general experimental workflows for its study in cancer cell proliferation.

Caption: 4-Methylhistamine Signaling Pathway in Cancer Cells.

References

Application Notes and Protocols for 4-Methylhistamine Receptor Binding Affinity Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylhistamine is a potent and selective agonist for the histamine H4 receptor, exhibiting significantly lower affinity for the H1, H2, and H3 receptor subtypes. This selectivity makes it an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the H4 receptor, which is primarily implicated in immune responses and inflammatory processes. This document provides detailed protocols for radioligand binding assays to determine the binding affinity of 4-methylhistamine for all four human histamine receptor subtypes. Additionally, it outlines the associated signaling pathways for each receptor.

Data Presentation: 4-Methylhistamine Binding Affinity

The following table summarizes the binding affinities (Ki) of 4-methylhistamine for the human histamine H1, H2, H3, and H4 receptors, as determined by competitive radioligand binding assays.

| Receptor Subtype | Radioligand | Cell Line | Ki (nM) | Reference |

| Histamine H1 Receptor | [³H]-Mepyramine | HEK293 | >10,000 | [1] |

| Histamine H2 Receptor | [¹²⁵I]-Iodoaminopotentidine | CHO-K1 | >10,000 | [1] |

| Histamine H3 Receptor | [³H]-Nα-methylhistamine | HEK293 | >10,000 | [1] |

| Histamine H4 Receptor | [³H]-Histamine | HEK293 | 50 | [2] |

Note: A higher Ki value indicates lower binding affinity. The data clearly demonstrates the high selectivity of 4-methylhistamine for the H4 receptor.

Experimental Workflow and Signaling Pathways

Experimental Workflow: Radioligand Binding Assay

The following diagram outlines the general workflow for a competitive radioligand binding assay using a filtration method.

Histamine Receptor Signaling Pathways

The four histamine receptors are G-protein coupled receptors (GPCRs) that initiate distinct intracellular signaling cascades upon activation.

Histamine H1 Receptor Signaling Pathway (Gq/11)

Histamine H2 Receptor Signaling Pathway (Gs)

Histamine H3 and H4 Receptor Signaling Pathway (Gi/o)

Experimental Protocols

The following are detailed protocols for competitive radioligand binding assays for each of the four human histamine receptor subtypes. These protocols are designed for use with membrane preparations from recombinant cell lines (e.g., HEK293 or CHO cells) stably or transiently expressing the receptor of interest.

General Membrane Preparation Protocol

-

Cell Culture: Culture HEK293 or CHO cells expressing the human histamine receptor of interest to ~90% confluency.

-

Cell Harvesting: Wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest by scraping.

-

Homogenization: Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C. Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, containing protease inhibitors). Homogenize the cells using a Dounce or Polytron homogenizer.

-

Membrane Isolation: Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C. Discard the supernatant.

-

Washing: Resuspend the membrane pellet in fresh lysis buffer and repeat the centrifugation step.

-

Final Preparation: Resuspend the final membrane pellet in assay buffer (see specific protocols below) and determine the protein concentration using a standard method (e.g., BCA assay). Aliquot and store the membrane preparations at -80°C until use.[3]

Histamine H1 Receptor Binding Assay

-

Objective: To determine the binding affinity of 4-methylhistamine for the human H1 receptor.

-

Principle: This is a competitive binding assay where the ability of unlabeled 4-methylhistamine to displace the radiolabeled H1 receptor antagonist, [³H]-mepyramine, from the receptor is measured.

-

Materials:

-

Membrane Preparation: Membranes from HEK293 or CHO cells expressing the human H1 receptor.

-

Radioligand: [³H]-Mepyramine (Specific Activity: 20-30 Ci/mmol).

-

Competitor: 4-Methylhistamine.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: 10 µM Mianserin or another suitable H1 antagonist.

-

96-well microplates.

-

Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).

-

Scintillation fluid.

-

Liquid scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of 4-methylhistamine in assay buffer.

-

In a 96-well plate, add in the following order:

-